molecular formula C10H9NOS B3189686 1-(3-Aminobenzo[B]thiophen-2-YL)ethanone CAS No. 34263-61-1

1-(3-Aminobenzo[B]thiophen-2-YL)ethanone

Cat. No.: B3189686
CAS No.: 34263-61-1
M. Wt: 191.25 g/mol
InChI Key: BAJXNWBVSDWHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminobenzo[B]thiophen-2-YL)ethanone ( 34263-61-1) is a high-purity chemical intermediate serving as a privileged scaffold in medicinal chemistry and drug discovery. This compound features a benzo[b]thiophene core, a structure recognized for its significant role in developing therapeutic agents, including United States FDA-approved drugs . The 3-amino functional group on this versatile scaffold provides a critical synthetic handle for further derivatization, making it a valuable building block for creating diverse bioactive molecules . Its primary research value lies in the development of novel kinase inhibitors. Scaffolds based on 3-aminobenzo[b]thiophene have shown immense promise in fragment-based drug discovery and are key precursors for investigating inhibitors of kinase targets such as the LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2) . These molecular targets are implicated in critical disease pathways, including cancer and inflammatory diseases. Furthermore, structurally related benzo[b]thiophene analogs have demonstrated potent, selective anticancer activity in scientific studies. Research indicates that functionalized derivatives can induce apoptosis and exhibit antiproliferative effects against specific cancer cell lines, highlighting the potential of this chemical class in oncology research . The compound is supplied with a Certificate of Analysis to ensure quality and consistency. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

34263-61-1

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

1-(3-amino-1-benzothiophen-2-yl)ethanone

InChI

InChI=1S/C10H9NOS/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3

InChI Key

BAJXNWBVSDWHSY-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2S1)N

Origin of Product

United States

Comparison with Similar Compounds

1-(6-Bromo-3-pyridyl)ethanone (Compound 3 in )

  • Structure : Pyridine ring replaces benzo[b]thiophene, with a bromine substituent at position 4.
  • Application : Intermediate in antiparasitic agents targeting Haemonchus contortus.

1-(3-Bromophenyl)ethanone (Compound 4 in )

  • Structure : Simple phenyl ring with bromine at position 3.
  • Application : Used in Suzuki couplings for synthesizing biaryl compounds.
  • Key Difference : Lacks the heterocyclic sulfur atom, reducing metabolic stability in vivo compared to benzo[b]thiophene derivatives .

Benzo[b]thiophene Derivatives with Functional Modifications

2-Acetylbenzothiophene (Zileuton Related Compound C)

  • Structure: 1-(Benzo[b]thiophen-2-yl)ethanone without the 3-amino group.
  • Application : Pharmaceutical reference standard for leukotriene synthesis inhibitors.
  • Key Difference: Absence of the 3-amino group reduces BMP-2 promotor activation efficacy by ~40% compared to the amino-substituted analogue .

1-(3-Methylbenzo[b]thiophen-2-yl)ethanone (CAS: 18781-31-2)

  • Structure: Methyl group at position 3 instead of amino.
  • Application : Intermediate in organic synthesis.
  • Key Difference : Methyl substitution decreases solubility in polar solvents (e.g., water solubility <0.1 mg/mL) due to reduced hydrogen-bonding capacity .

Sulfonyl and Thiophene-Modified Derivatives

2-(Phenylsulfonyl)-1-(thiophen-2-yl)ethanone ()

  • Structure: Sulfonyl group at position 2 of ethanone, thiophene ring instead of benzo[b]thiophene.
  • Synthesis Yield : 90% using Cu₂(OBA)₂(BPY)-catalyzed C–S coupling .
  • Key Difference : Thiophene’s smaller aromatic system reduces π-π stacking interactions, lowering cellular uptake compared to benzo[b]thiophene derivatives .

MAC-5576 (2-(5-Chloropyridin-3-yl)-1-(thiophen-2-yl)ethanone)

  • Structure : Combines thiophene and chloropyridine moieties.
  • Bioactivity : Potent SARS-CoV-2 main protease inhibitor (IC₅₀ = 0.5 ± 0.3 mM).
  • Key Difference: Chloropyridine enhances halogen bonding with protease active sites, a feature absent in the aminobenzo[b]thiophene analogue .

Anti-Cancer and DNA Repair-Targeting Analogues

1-(2-Hydroxy-4-morpholin-4-yl-phenyl)ethanone ()

  • Structure: Phenolic ethanone with morpholine substitution.
  • Bioactivity: DNA-PK inhibitor enhancing radiation-induced tumor control in xenograft models.
  • Key Difference: Morpholine improves blood-brain barrier penetration, whereas the benzo[b]thiophene system in 1-(3-aminobenzo[b]thiophen-2-yl)ethanone limits CNS activity due to higher polarity .

1-{5-Aryl-2-[5-(4-Fluorophenyl)-thiophen-2-yl][1,3,4]oxadiazol-3-yl}ethanone ()

  • Structure : Oxadiazole-linked thiophene and acetyl groups.
  • Bioactivity : Moderate cytotoxicity against MCF7 breast cancer cells (IC₅₀ ~12 µM).
  • Key Difference: Oxadiazole introduces additional hydrogen-bond acceptors, improving kinase inhibition compared to the simpler aminobenzo[b]thiophene scaffold .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Key Substituents
1-(3-Aminobenzo[b]thiophen-2-yl)ethanone 191.25 1.8 0.5 (DMSO) 3-Amino, 2-acetyl
2-Acetylbenzothiophene 176.23 2.3 0.3 (DMSO) 2-Acetyl
MAC-5576 240.71 2.9 0.2 (Ethanol) 5-Chloropyridin-3-yl
1-(2-Hydroxy-4-morpholinophenyl)ethanone 235.28 1.5 1.2 (Water) 4-Morpholino, 2-hydroxy

Research Findings and Implications

  • Anti-Osteoporosis Potential: The 3-amino group in 1-(3-aminobenzo[b]thiophen-2-yl)ethanone is critical for BMP-2 upregulation, as methylation or removal of this group reduces activity by >50% .
  • Antiviral Applications : MAC-5576’s chloropyridine substitution highlights the importance of halogen bonding in protease inhibition, a strategy adaptable to benzo[b]thiophene derivatives .
  • Synthetic Flexibility : Sulfonyl and oxadiazole modifications (e.g., ) demonstrate how heterocyclic additions can diversify bioactivity, though solubility remains a challenge .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(3-Aminobenzo[B]thiophen-2-YL)ethanone and its derivatives?

  • Answer : The synthesis often involves Claisen-Schmidt condensations between 1-(benzo[b]thiophen-2-yl)ethanone and aldehydes under basic conditions (e.g., NaOH/EtOH) to form chalcone intermediates. Cyclization using Lewis acids like AlCl3/NaCl in PhCl yields tricyclic derivatives . For aminobenzo[b]thiophene derivatives, nucleophilic substitution or reductive amination may introduce the amino group. Purity is validated via elemental analysis (±0.4% theoretical values) and spectroscopic techniques (NMR, MS) .

Q. How is structural characterization of this compound and its derivatives performed?

  • Answer : Characterization relies on 1H^1H-NMR (500 MHz, DMSO-d6d_6), 13C^{13}C-NMR, and mass spectrometry (EI-MS) to confirm molecular ions (e.g., m/z 282 [M+1] for analogs) and substitution patterns. Elemental analysis ensures stoichiometric integrity, while HPLC assesses purity (>95%) under standardized conditions. X-ray crystallography (using SHELX programs) resolves stereochemistry in crystalline derivatives .

Q. What in vitro assays are used to evaluate the bioactivity of this compound?

  • Answer : BMP-2 upregulation is measured in osteoblast-like cells (e.g., MC3T3-E1) via RT-PCR or ELISA, with activity rates ranging from 22.8% to 39.8% for derivatives. Dose-response curves (0.1–100 µM) and cytotoxicity assays (MTT) ensure selective activity .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for BMP-2 upregulation?

  • Answer : SAR studies involve synthesizing analogs with substituent variations (e.g., methoxy, hydroxyl, or halogens) on the benzo[b]thiophene or ethanone moieties. Bioactivity data (e.g., Compound 13: 33.5% upregulation vs. Compound 16: 27.3%) are analyzed using computational tools (molecular docking, QSAR) to identify critical pharmacophores. Comparative assays under hypoxic vs. normoxic conditions further refine SAR .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?

  • Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Researchers employ pharmacokinetic profiling (plasma half-life, Cmax_{max}) in rodent models and metabolite identification (LC-MS/MS). Prodrug strategies (e.g., esterification) or nanoformulations (liposomes) enhance in vivo stability. Parallel in vitro assays under serum-containing media simulate physiological conditions .

Q. How can catalytic methods optimize functionalization of the benzo[b]thiophene core?

  • Answer : Iridium-catalyzed C–H activation enables regioselective alkylation or arylation of the thiophene ring. For example, norbornene addition to 2-acetylthiophene in THF yields bicyclic derivatives. Asymmetric catalysis (chiral ligands) achieves enantioselective modifications, critical for probing stereochemical effects on bioactivity .

Q. What advanced techniques validate reaction mechanisms in cyclization steps?

  • Answer : Mechanistic studies use isotopic labeling (e.g., 18O^{18}O-H2_2O) to track oxygen incorporation during cyclization. Kinetic isotope effects (KIE) and DFT calculations map transition states. In situ IR spectroscopy monitors intermediate formation (e.g., chalcone enolates) under AlCl3/NaCl conditions .

Data Analysis & Validation

Q. How are spectroscopic data interpreted to confirm regioselectivity in derivatives?

  • Answer : 1H^1H-NMR coupling constants (e.g., J = 15–17 Hz for trans-alkene protons in chalcones) and NOESY correlations determine regiochemistry. High-resolution MS (HRMS) confirms molecular formulas, while 13C^{13}C-NMR distinguishes carbonyl environments (e.g., 190–210 ppm for ketones) .

Q. What statistical methods are applied to analyze bioactivity data variability?

  • Answer : Multivariate ANOVA identifies significant factors (e.g., substituent type, concentration) across triplicate assays. Bland-Altman plots assess inter-lab reproducibility, and PCA reduces dimensionality in high-throughput screening datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.